

Antiviral Properties of 2'-Fluorouridine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2'-Deoxy-5'-O-DMT-2'-fluorouridine

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This in-depth technical guide provides a comprehensive overview of the antiviral properties of 2'-fluorouridine analogues for researchers, scientists, and drug development professionals. It covers their mechanism of action, spectrum of activity, and quantitative data, along with detailed experimental protocols and visual representations of key processes.

Introduction

Nucleoside analogues are a cornerstone of antiviral therapy, and modifications to the sugar moiety have proven to be a fruitful strategy for the development of potent and selective antiviral agents. The introduction of a fluorine atom at the 2'-position of the uridine sugar ring has led to the discovery of a class of compounds with significant antiviral activity against a broad range of RNA viruses. These 2'-fluorouridine analogues function by mimicking natural nucleosides and interfering with viral replication, primarily by targeting the viral RNA-dependent RNA polymerase (RdRp). This guide will delve into the technical details of these promising antiviral compounds.

Mechanism of Action

The primary mechanism of action for 2'-fluorouridine analogues involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. As nucleoside analogues, these compounds undergo intracellular phosphorylation to their active triphosphate form. This active metabolite then competes with the natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the RdRp.



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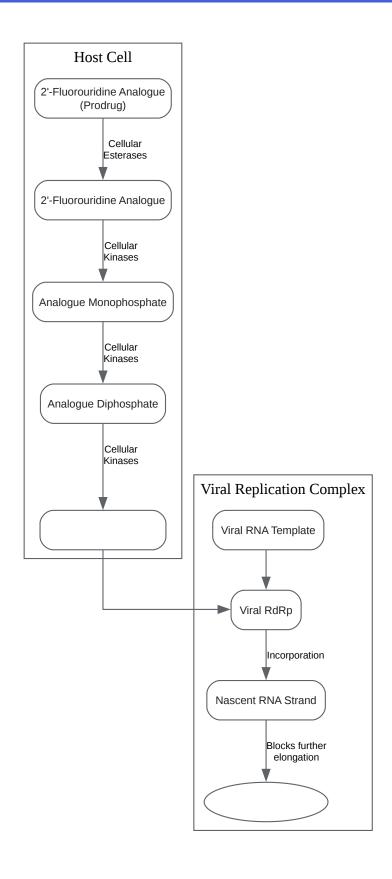
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Once incorporated, the presence of the 2'-fluoro group can disrupt further elongation of the RNA chain through one of two primary mechanisms:

- Chain Termination: The modification at the 2'-position can cause steric hindrance, preventing the formation of the next phosphodiester bond and thus terminating the growing RNA strand.
- Induction of Mutagenesis: In some cases, the incorporated analogue may not immediately terminate the chain but can cause mispairing in subsequent replication cycles, leading to an accumulation of mutations that ultimately results in a non-viable viral genome.

The following diagram illustrates the general mechanism of action of 2'-fluorouridine analogues.





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Figure 1: General mechanism of action of 2'-fluorouridine analogues.



A prominent example of this class is Sofosbuvir, a phosphoramidate prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine monophosphate.[1] It is converted in hepatocytes to its active uridine triphosphate form, which acts as a chain terminator when incorporated into the hepatitis C virus (HCV) RNA by the NS5B polymerase.[1][2][3][4] The steric hindrance from the 2'-methyl group after incorporation prevents the addition of subsequent nucleotides.

Quantitative Antiviral Activity

The antiviral potency of 2'-fluorouridine analogues is typically quantified by determining their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in cell-based assays. The cytotoxicity of these compounds is assessed by measuring the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, provides a measure of the therapeutic window of the compound.

The following tables summarize the reported antiviral activities of various 2'-fluorouridine analogues against a range of viruses.

Table 1: Antiviral Activity of Sofosbuvir against Hepatitis C Virus (HCV) Genotypes

HCV Genotype	Mean EC50 (nM)		
Genotype 1a	94		
Genotype 1b	102		
Genotype 2a	32		
Genotype 2b	45		
Genotype 3a	81		
Genotype 4a	130		
Genotype 5a	51		
Genotype 6a	56		
Data from Svarovskaia et al.[5]			

Table 2: Antiviral Activity of 4'-Fluorouridine against Enteroviruses



Virus	Cell Line	EC50 (μM)	CC50 (µM)
Coxsackievirus A10 (CV-A10)	RD	0.43	>100
Coxsackievirus A16 (CV-A16)	RD	0.61	>100
Coxsackievirus A6 (CV-A6)	RD	0.52	>100
Coxsackievirus A7 (CV-A7)	RD	0.49	>100
Coxsackievirus B3 (CV-B3)	RD	0.75	>100
Enterovirus A71 (EV-A71)	RD	0.64	>100
Enterovirus A89 (EV- A89)	RD	1.08	>100
Enterovirus D68 (EV- D68)	RD	0.89	>100
Echovirus 6 (Echo 6)	RD	0.95	>100
Data from Zhang et al. [2][6]			

Table 3: Antiviral Activity of 2'-Deoxy-2'-fluorocytidine (2'-FdC) Analogues



Compound	Virus	Assay	EC50/IC50 (μM)	CC50 (µM)
2'-Deoxy-2'- fluorocytidine	Crimean-Congo Hemorrhagic Fever Virus (CCHFV)	Reporter Assay	0.061[4][7]	>50[4]
2'-Deoxy-2'- fluorocytidine	SARS-CoV-2	CPE	175.2[8]	>300[8]
Gemcitabine (2',2'-difluoro-2'- deoxycytidine)	SARS-CoV-2	CPE	1.2[8]	>300[8]

Table 4: Antiviral Activity of Other 2'-Fluorouridine Analogues

Compound	Virus	Assay	EC50/IC50 (μM)
2'-deoxy-2'-fluoro-2'- C-methyl-β-d-4'- thiouridine phosphoramidate	Hepatitis C Virus (HCV)	Replicon	2.99[9]
Uridine derivative with benzoyl group	Influenza A (H5N2)	CPE	82[10]
2'-deoxy-2'- fluoroguanosine	Influenza A (H3N2)	Yield Reduction	2.5 (μg/ml)[11]

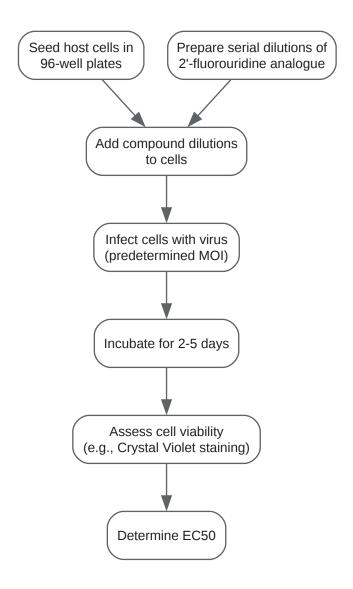
Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2'-fluorouridine analogues.

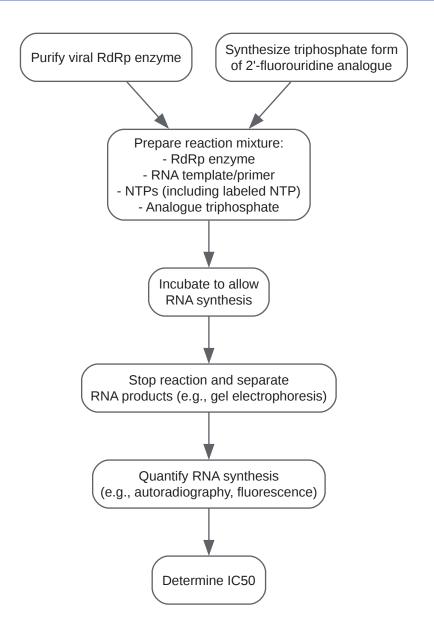
In Vitro Antiviral Assays

This assay is used to determine the ability of a compound to protect cells from the destructive effects of viral infection.









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- To cite this document: BenchChem. [Antiviral Properties of 2'-Fluorouridine Analogues: A
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